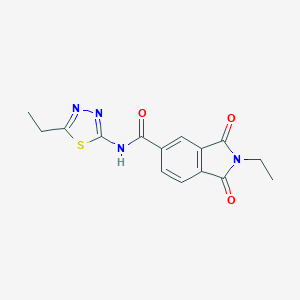
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with promising results in vitro (Kumar et al., 2012). It has also been studied for its potential as an anti-inflammatory agent, with results suggesting that it may have a role in the treatment of inflammatory diseases such as rheumatoid arthritis (Bhatia et al., 2013).
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, studies suggest that it may act through the inhibition of certain enzymes involved in cancer cell proliferation or inflammation (Kumar et al., 2012; Bhatia et al., 2013).
Biochemical and Physiological Effects
Studies have shown that 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide exhibits cytotoxic effects on cancer cells, as well as anti-inflammatory effects in animal models (Kumar et al., 2012; Bhatia et al., 2013).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to fully evaluate its safety and efficacy.
Zukünftige Richtungen
For research on 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide include further studies on its mechanism of action, as well as its potential as a therapeutic agent for other diseases. Additionally, studies on its safety and efficacy in animal models and clinical trials are needed. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
In conclusion, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl isocyanoacetate, followed by the reaction of the resulting product with phthalic anhydride. The final product is obtained through recrystallization (Kumar et al., 2012).
Eigenschaften
Produktname |
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide |
|---|---|
Molekularformel |
C15H14N4O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O3S/c1-3-11-17-18-15(23-11)16-12(20)8-5-6-9-10(7-8)14(22)19(4-2)13(9)21/h5-7H,3-4H2,1-2H3,(H,16,18,20) |
InChI-Schlüssel |
HOZKZXWXGISFBC-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)
![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)
![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)



![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![3-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B303026.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)



